molecular formula C5H4BrNO B086726 2-Bromopyridine 1-oxide CAS No. 14305-17-0

2-Bromopyridine 1-oxide

Cat. No.: B086726
CAS No.: 14305-17-0
M. Wt: 174 g/mol
InChI Key: NJCMNBWUKHLGIC-UHFFFAOYSA-N
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Description

2-Bromopyridine 1-oxide: is an organic compound with the molecular formula C₅H₄BrNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to an N-oxide and a bromine atom is attached to the second position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of this compound are the molecules that it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Biochemical Pathways

Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine 1-oxide can be synthesized from 2-bromopyridine through oxidation. One common method involves the use of urea hydrogen peroxide in formic acid at room temperature for 16 hours . Another method involves the oxidation of 2-bromopyridine using a suitable peracid .

Industrial Production Methods: In industrial settings, the production of 2-bromopyridine, the precursor to this compound, involves the bromination of 2-aminopyridine. This process includes cooling hydrobromic acid to below 0°C, adding 2-aminopyridine, and then adding liquid bromine dropwise while maintaining the temperature below -5°C. Sodium nitrite is then added, followed by sodium hydroxide, and the product is extracted with ether .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Bromopyridine
  • 2-Iodopyridine

Comparison: 2-Bromopyridine 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group, which confer distinct reactivity and chemical properties. Compared to other halogenated pyridines, the N-oxide group in this compound enhances its ability to participate in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromopyridine 1-oxide (also known as 2-bromopyridine N-oxide) is a compound that has garnered attention in medicinal and organic chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and an N-oxide functional group. The N-oxide functionality is crucial for its biological activity, as it can mimic nitric oxide (NO) and participate in various biochemical pathways.

Key Mechanisms:

  • Nitric Oxide Mimicry : The N-oxide group can act similarly to NO, influencing signaling pathways such as TNFα signaling, which is vital in inflammation and cancer biology .
  • Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity in non-cancerous cells. This selectivity suggests potential as an antitumor agent .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have shown that compounds with N-oxide functionalities often demonstrate significant antitumor properties. For instance, derivatives of pyridine N-oxides have been investigated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting tumor growth while sparing normal cells .

Antimicrobial Properties

Research has indicated that some pyridine N-oxides possess antimicrobial activity against a range of pathogens. In particular, long-chained alkylamine N-oxides have shown effectiveness against Staphylococcus aureus and Candida albicans, although the specific mechanisms remain to be fully elucidated .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSelective cytotoxicity in cancer cells
AntimicrobialActivity against S. aureus and C. albicans
Nitric Oxide MimicryInvolvement in TNFα signaling

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various N-oxides, including this compound, it was found that this compound exhibited approximately tenfold lower cytotoxicity in non-cancerous fibroblasts compared to cancerous cell lines. This differential effect highlights its potential as a targeted therapeutic agent with minimized side effects .

Synthesis and Applications

This compound is synthesized through the oxidation of 2-bromopyridine using agents like peracetic acid . Its applications extend beyond medicinal chemistry; it serves as a versatile intermediate in organic synthesis, participating in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .

Properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMNBWUKHLGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306113
Record name 2-Bromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14305-17-0
Record name 2-Bromopyridine-1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14305-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOPYRIDINE-1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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